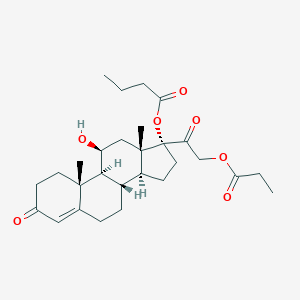
Hidrocortisona buteprato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El buteprato de hidrocortisona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de la química de los esteroides y el desarrollo de nuevos compuestos corticosteroides.
Biología: Se utiliza para estudiar los efectos de los corticosteroides en los procesos celulares y la expresión genética.
Industria: Se utiliza en la formulación de cremas y ungüentos tópicos para el tratamiento de afecciones de la piel.
Mecanismo De Acción
El buteprato de hidrocortisona ejerce sus efectos uniéndose al receptor de glucocorticoides citosólico. Después de unirse, el complejo receptor-ligando se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides (GRE) en la región promotora de los genes diana. Esta unión regula la transcripción de genes específicos, lo que lleva a efectos antiinflamatorios e inmunosupresores .
Análisis Bioquímico
Biochemical Properties
Hydrocortisone buteprate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements (GRE) in the promoter region of target genes, modulating their expression . The interactions of hydrocortisone buteprate with these biomolecules result in the inhibition of phospholipase A2, reduction of cytokine production, and suppression of T cell proliferation .
Cellular Effects
Hydrocortisone buteprate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of pro-inflammatory cytokines, limiting T cell proliferation and suppressing humoral immunity . This suppression leads to decreased B cell clonal expansion and antibody synthesis . Additionally, hydrocortisone buteprate affects the expression of genes involved in inflammatory responses, thereby reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of hydrocortisone buteprate involves its binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes . This interaction leads to the modulation of gene expression, resulting in the inhibition of inflammatory transcription factors such as NF-kappa B and the promotion of anti-inflammatory genes . Hydrocortisone buteprate also inhibits phospholipase A2, reducing the production of arachidonic acid and its metabolites, which are key mediators of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrocortisone buteprate change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, but its efficacy can diminish over extended periods . Long-term studies have shown that hydrocortisone buteprate can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These changes can result in reduced inflammation and immune responses over time .
Dosage Effects in Animal Models
The effects of hydrocortisone buteprate vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, hydrocortisone buteprate can cause toxic effects, including inhibition of bone formation, suppression of calcium absorption, and delayed wound healing . These adverse effects highlight the importance of carefully monitoring and adjusting dosages in clinical settings .
Metabolic Pathways
Hydrocortisone buteprate is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The metabolites are then excreted by the kidneys, with some also being excreted into the bile . The compound’s metabolism can be influenced by other drugs that interact with CYP3A4, potentially altering its efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of hydrocortisone buteprate and minimizing potential drug interactions .
Transport and Distribution
Hydrocortisone buteprate is transported and distributed within cells and tissues through binding to corticosteroid-binding globulin and serum albumin . This binding facilitates its transport to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . This property is essential for its effectiveness in treating inflammatory and pruritic dermatoses .
Subcellular Localization
The subcellular localization of hydrocortisone buteprate is primarily within the cytoplasm and nucleus . After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This localization is critical for the compound’s ability to regulate inflammatory and immune responses at the molecular level . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and activity within specific cellular compartments .
Métodos De Preparación
El buteprato de hidrocortisona se puede sintetizar mediante una serie de reacciones químicas. Un método implica la esterificación de la hidrocortisona con ácido butírico y ácido propiónico. El método de preparación comprende agregar hidrocortisona como materia prima a la dimetilformamida, generando macrolida bajo la catálisis del ácido p-toluensulfónico y el ortobutirano de trietilo. La macrolida se disuelve luego en un solvente mixto de metanol-agua y se somete a hidrólisis bajo la catálisis de un ácido sólido fuerte para generar buteprato de hidrocortisona .
Análisis De Reacciones Químicas
El buteprato de hidrocortisona experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, iones cianuro).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del buteprato de hidrocortisona puede conducir a la formación de cetonas y ácidos carboxílicos .
Comparación Con Compuestos Similares
El buteprato de hidrocortisona es similar a otros corticosteroides, como el butirato de hidrocortisona, el cipionato de hidrocortisona y el probutato de hidrocortisona . Es único en su combinación de ésteres de ácido butírico y ácido propiónico, lo que puede contribuir a sus propiedades farmacológicas específicas . En comparación con otros corticosteroides, el buteprato de hidrocortisona puede ofrecer un equilibrio diferente de potencia y efectos secundarios, lo que lo hace adecuado para aplicaciones terapéuticas específicas .
Propiedades
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXJPFPZOHSQS-AYVLZSQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048603 | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
| Record name | Hydrocortisone probutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72590-77-3 | |
| Record name | Hydrocortisone buteprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone probutate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone probutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROCORTISONE PROBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



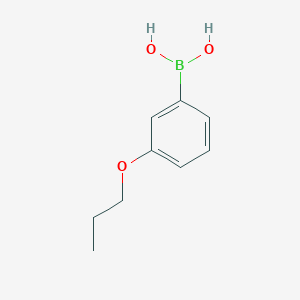
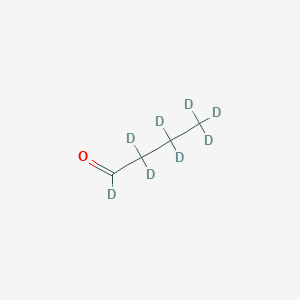

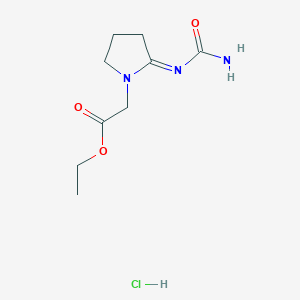
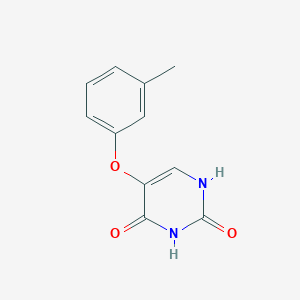

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)

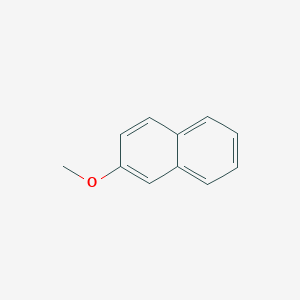
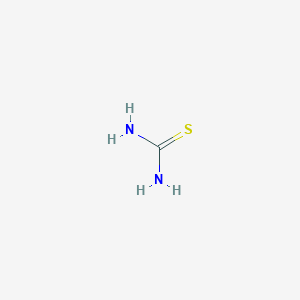
![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
![7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)

